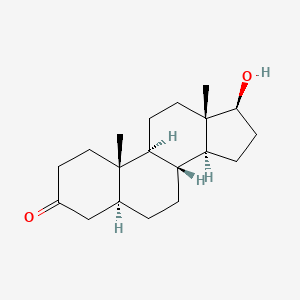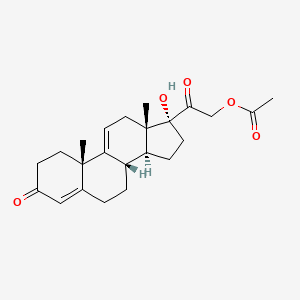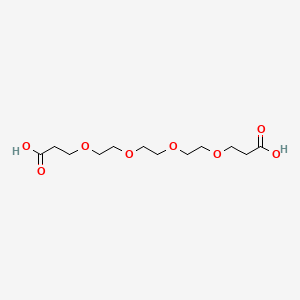
Bis-PEG4-acid
説明
Bis-PEG4-acid is a PEG derivative containing two terminal carboxylic acid groups . It is a PEG PROTAC linker . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acids of Bis-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bis-PEG4-acid is C12H22O8 . Its molecular weight is 294.3 g/mol . The InChI key is LGEVPLDBBPWJIC-UHFFFAOYSA-N .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG4-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Bis-PEG4-acid has a boiling point of 483.7±45.0 °C at 760 mmHg . Its density is 1.219±0.06 g/cm3 . It is soluble in DCM, DMF, DMSO, and water .科学的研究の応用
Drug Delivery and Biomedical Applications
Enhanced Drug Solubility and Cytotoxicity : Dendrimers and linear bis(poly(ethylene glycol)) (PEG) polymers, like Bis-PEG4-acid, have been used to improve the solubility and cytotoxicity of poorly soluble drugs like paclitaxel. The study found a 10-fold increase in cytotoxicity with a PAMAM dendrimer-succinic acid-paclitaxel conjugate compared to the nonconjugated drug (Khandare et al., 2006).
Colloidal Stability for Nanocrystals : Poly(ethylene glycol) (PEG) based ligands, similar to Bis-PEG4-acid, have been synthesized to provide colloidal stability to semiconductor and metallic nanocrystals in extreme conditions. This opens possibilities for their use in bio-related studies where resistance to degradation in challenging environments is required (Stewart et al., 2010).
Green Chemistry and Catalysis
- Green Catalyst for Synthesis : Bis-PEG4-acid analogs have been used as green catalysts in solvent-free conditions for efficient synthesis. For example, PEG-HClO4, a perchloric acid-modified PEG, has been used as a biodegradable catalyst for synthesizing bis-3,4-dihydropyrimidin-2(1H)-one derivatives (Siddiqui & Khan, 2014).
Material Science
Preparation of Nanostructures : Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-terminated samples of PEG have been prepared from commercially available PEG, showcasing the adaptability of Bis-PEG4-acid-like compounds in material science applications (Turrin et al., 2012).
Copper Electrodeposition : Research also includes the use of PEG and bis-(3-sodiumsulfopropyl disulfide) in acidic solutions for copper electrodeposition, relevant in microelectronics and sensor technology (Tan & Harb, 2003).
作用機序
Target of Action
Bis-PEG4-acid is primarily used as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of Bis-PEG4-acid are therefore the proteins that are targeted for degradation by the PROTACs it helps form .
Mode of Action
Bis-PEG4-acid, as a PEG linker, contains two terminal carboxylic acid groups . These terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This allows the linker to connect a ligand that binds to the protein of interest with another molecule that recruits an E3 ubiquitin ligase, forming a PROTAC .
Biochemical Pathways
The biochemical pathways affected by Bis-PEG4-acid are dependent on the specific PROTACs it is part ofThe protacs it helps form can lead to the degradation of specific proteins, thereby influencing the biochemical pathways those proteins are involved in .
Pharmacokinetics
The pharmacokinetics of Bis-PEG4-acid are also largely dependent on the specific PROTACs it is part of. As a linker, Bis-PEG4-acid can enhance the solubility of the PROTAC in aqueous media, which could potentially improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the action of Bis-PEG4-acid is the formation of PROTACs that can selectively degrade specific proteins . This can have various molecular and cellular effects depending on the function of the protein being targeted for degradation.
Action Environment
The action of Bis-PEG4-acid, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the amide bond formed by Bis-PEG4-acid . Additionally, factors such as temperature and the presence of other chemicals can also potentially influence the action, efficacy, and stability of the PROTACs formed with Bis-PEG4-acid .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Bis-PEG4-acid . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVPLDBBPWJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



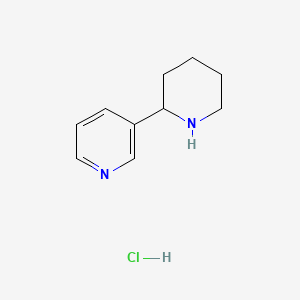
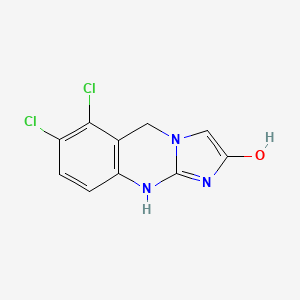


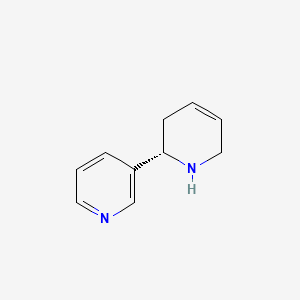

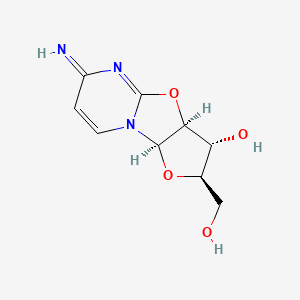
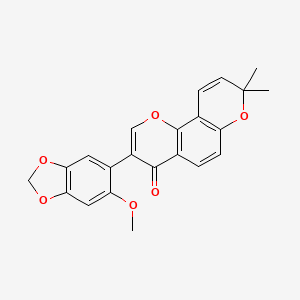
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)

